molecular formula C17H14N4OS B2979131 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 853749-76-5

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2979131
CAS No.: 853749-76-5
M. Wt: 322.39
InChI Key: NEFDEKUKKXWGMO-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
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Scientific Research Applications

Antiviral and HIV Inhibitors

A series of 6-aryl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and evaluated for their antiviral activity against the replication of HIV-1 and HIV-2 in MT-4 cells. Some analogues demonstrated interaction with the reverse transcriptase binding site of HIV-1, suggesting potential as HIV inhibitors (Khan et al., 2014).

Antimicrobial and Antifungal Activities

Compounds synthesized as 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives exhibited significant inhibition against various microbial strains when compared to standard drugs. This suggests their potential application as antimicrobial agents (Swamy et al., 2006).

Fungicidal Activity

Certain derivatives of the compound were found to possess fungicidal activity, highlighting their potential use in addressing fungal infections (El-Telbani et al., 2007).

Anticancer Activity

A novel series of fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were synthesized and showed moderate to good antiproliferative potency against various cancer cell lines. This suggests their potential in the development of anticancer drugs (Chowrasia et al., 2017).

Anti-neoplastic Agents

Some derivatives of 6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole were investigated as anti-neoplastic agents, showing promising results against various malignancies by modulating key molecular targets like NF-κB (Ningegowda et al., 2016).

Anticonvulsant Activities

Some triazolothiadiazole derivatives displayed potent anticonvulsant activity, suggesting a role in the treatment of seizure disorders. The broad-spectrum activity of these compounds in several seizure models indicates their potential as anticonvulsant agents (Deng et al., 2012).

Properties

IUPAC Name

6-[(E)-2-(3,4-dimethylphenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-5-6-13(10-12(11)2)7-8-15-20-21-16(14-4-3-9-22-14)18-19-17(21)23-15/h3-10H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFDEKUKKXWGMO-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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